2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

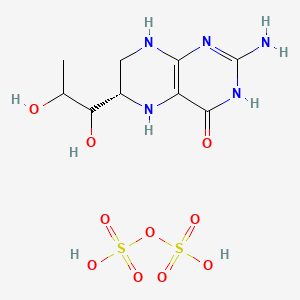

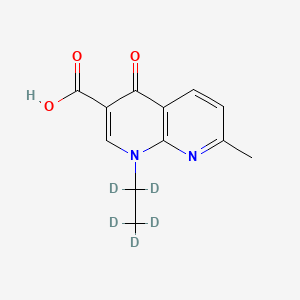

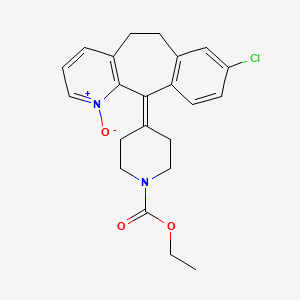

“2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione” is a chemical compound with the molecular formula C14H10O6S2 . It has a molecular weight of 338.4 g/mol . The compound is also known by other names such as “2- [3- (carboxymethylsulfanyl)-1,4-dioxonaphthalen-2-yl]sulfanylacetic acid” and "2,2’- (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis (sulfanediyl)diacetic acid" .

Synthesis Analysis

While specific synthesis methods for “2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione” were not found, related compounds such as thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The compound has a complex structure with two carboxymethylsulfanyl groups attached to a 1,4-dioxonaphthalen-2-yl group . The InChI string representation of the molecule isInChI=1S/C14H10O6S2/c15-9 (16)5-21-13-11 (19)7-3-1-2-4-8 (7)12 (20)14 (13)22-6-10 (17)18/h1-4H,5-6H2, (H,15,16) (H,17,18) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 337.99188038 g/mol . The topological polar surface area of the compound is 159 Ų .科学的研究の応用

Synthesis and Material Applications

Synthesis of Cyclic Alpha-Amino Acid Derivatives

The bis-alkylation methodology, involving compounds like 2,3-bis(bromomethyl)naphthalene, allows for the creation of conformationally constrained cyclic alpha-amino acid derivatives. This process is significant in the synthesis of electron-rich and halogen-substituted indan-based alpha-amino acids (Kotha & Brahmachary, 2000).

Development of Novel Heterocyclic Polyimides

Research shows that compounds like 1-naphthylacetic acid can be used to synthesize novel heterocyclic polyimides containing naphthalene moieties. These polyimides have potential applications in materials science due to their unique properties (Mallakpour, Hajipour & Mahdavian, 2000).

Fluorescent Water-Soluble Bis-Naphthalenophane Isomers

The creation of fluorescent, water-soluble bis-naphthalenophane isomers has implications in sensing and detection technologies. These compounds, including those like 1,4- or 1,5-substituted naphthalene rings, show sensitive responses to pH changes and potential for complexation with certain compounds (Durazo-Bustamante et al., 2017).

Synthesis of Aromatic Poly(ester amide)s

The creation of aromatic poly(ester amide)s from naphthalene ring-containing compounds demonstrates the versatility of these compounds in polymer chemistry. These polymers, derived from compounds like 1,5-bis(4-aminobenzoyloxy)naphthalene, exhibit high thermal stability and solubility in various solvents (Hsiao & Leu, 2004).

Novel Fluorinated Polyimides

The development of novel fluorinated polyimides using 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and other related compounds showcases the potential in creating materials with unique electronic and physical properties (Chung & Hsiao, 2008).

Chemical and Biological Applications

Enantioselective Fluorescence Sensing

The synthesis of compounds like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide shows potential in enantioselective fluorescence sensing of chiral amino alcohols, indicating applications in analytical chemistry (Liu, Pestano & Wolf, 2008).

Inhibition of Enzymes

Novel amides of 1,1‐bis‐(carboxymethylthio)‐1‐arylethanes, which are related to the structure of 2,3-bis(mercaptoacetic acid)-1,4-naphthalenedione, show inhibitory action against enzymes like acetylcholinesterase and carbonic anhydrase. This could lead to potential pharmaceutical applications (Taslimi et al., 2018).

Safety And Hazards

特性

IUPAC Name |

2-[3-(carboxymethylsulfanyl)-1,4-dioxonaphthalen-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6S2/c15-9(16)5-21-13-11(19)7-3-1-2-4-8(7)12(20)14(13)22-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPXDGDDLLFSPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCC(=O)O)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659554 |

Source

|

| Record name | 2,2'-[(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)disulfanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(mercaptoacetic acid)-1,4-naphthalenedione | |

CAS RN |

108900-05-6 |

Source

|

| Record name | 2,2'-[(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)disulfanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-3-[(2S,3S)-3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563886.png)

![2-Amino-9H-pyrido[2,3-b]indole-15N3](/img/structure/B563895.png)